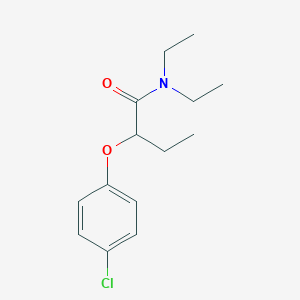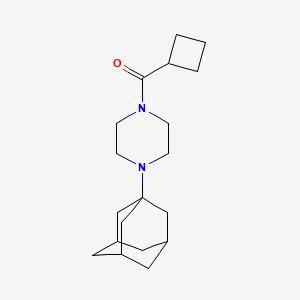
N-(2-cyanophenyl)-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2,4,6-trimethylbenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the benzamide family of compounds and is commonly used as a fluorescent tracer in neuroscience research. In
Mecanismo De Acción
N-(2-cyanophenyl)-2,4,6-trimethylbenzamide binds to the ganglioside GM1, a lipid molecule that is present in high concentrations on the surface of neuronal membranes. Once bound to GM1, this compound is internalized by endocytosis and transported along axons to the target neurons. The precise mechanism by which this compound is transported along axons is not fully understood, but it is thought to involve both retrograde and anterograde transport mechanisms.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that does not appear to have any significant physiological effects when administered in low doses. However, high doses of this compound can cause neuronal degeneration and apoptosis, suggesting that the compound may have neurotoxic effects at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-cyanophenyl)-2,4,6-trimethylbenzamide is its ability to selectively label specific populations of neurons in the brain. This allows researchers to study the connectivity of specific circuits and to map the neural pathways that underlie behavior and cognition. However, this compound has some limitations as a tracer, including its relatively slow transport rate and its tendency to spread to nearby neurons, which can make it difficult to distinguish between different populations of neurons.
Direcciones Futuras
There are several areas of future research that could be pursued using N-(2-cyanophenyl)-2,4,6-trimethylbenzamide as a tracer. One potential direction is to study the role of specific neural circuits in disease states, such as Alzheimer's disease or Parkinson's disease. Another potential direction is to use this compound to study the effects of environmental factors on neural development and plasticity. Additionally, this compound could be used in combination with other tracers or imaging techniques to gain a more comprehensive understanding of neural circuits and their functions.
Conclusion:
This compound is a valuable tool for studying the connectivity of neural circuits in the brain. Its ability to selectively label specific populations of neurons makes it a powerful tool for mapping neural pathways and studying the neural basis of behavior and cognition. While there are some limitations to its use as a tracer, this compound has the potential to advance our understanding of the brain and its functions in health and disease.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2,4,6-trimethylbenzamide involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile to produce this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2,4,6-trimethylbenzamide has found widespread use in neuroscience research as a fluorescent tracer. The compound can be injected into specific regions of the brain, where it binds to neuronal membranes and is transported along axons to the target neurons. This allows researchers to visualize the connections between different regions of the brain and study the neural circuits that underlie behavior and cognition.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-12(2)16(13(3)9-11)17(20)19-15-7-5-4-6-14(15)10-18/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRXMJKJCGCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)


![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)